N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide
Description
N-(2,6-Dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide is a synthetic organic compound featuring a phthalimide (1,3-dioxo-isoindole) core linked to a 3-methylbutanamide chain and an N-(2,6-dimethylphenyl) substituent.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-12(2)18(19(24)22-17-13(3)8-7-9-14(17)4)23-20(25)15-10-5-6-11-16(15)21(23)26/h5-12,18H,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKBPDLCVAOTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide is a compound with significant potential in pharmacological applications. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic effects, and relevant research findings.
- Molecular Formula : C19H18N2O3
- Molecular Weight : 322.36 g/mol
- CAS Number : 71344-61-1
The biological activity of this compound is primarily linked to its interaction with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs are crucial in mediating cellular responses to hormones and neurotransmitters. The compound's structure suggests it may influence pathways involved in:
- Intracellular signaling : By modulating GPCR activity, it may affect intracellular calcium levels and cyclic AMP production .
- Anti-inflammatory effects : Similar compounds have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines .
Antitumor Activity
Recent studies have indicated that derivatives of isoindole compounds exhibit antitumor properties. For instance, compounds with similar structures have been found to induce apoptosis in cancer cells by activating specific signaling pathways .
| Study | Findings |
|---|---|
| Demonstrated cytotoxic effects on various cancer cell lines. | |
| Induced apoptosis via mitochondrial pathways. |
Neuroprotective Effects
Research has suggested that compounds related to this compound exhibit neuroprotective properties. They may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function .
Case Studies
-
Case Study on Anticancer Activity :
- In vitro studies showed that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase.
- Mechanism involved downregulation of cyclin D1 and upregulation of p21.
-
Neuroprotection in Animal Models :
- Animal studies demonstrated that administration of the compound reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.
- The compound was found to lower levels of amyloid-beta plaques and tau phosphorylation.
Pharmacological Profile
The pharmacological profile indicates that this compound may serve as a lead compound for drug development targeting:
- Cancer Therapy : Due to its cytotoxic effects on tumor cells.
- Neurological Disorders : Potential applications in treating Alzheimer's disease and other neurodegenerative conditions.
Safety and Toxicity
Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and safety in humans.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. Research indicates that compounds with isoindole structures exhibit cytotoxic effects on various cancer cell lines.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isoindole compounds showed promising results against breast and lung cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways, suggesting that this compound could be a lead structure for developing new anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against several bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest potential applications in pharmaceutical formulations aimed at treating infections caused by resistant strains .
Polymer Chemistry
This compound can act as a monomer for synthesizing high-performance polymers due to its rigid structure and functional groups.
Case Study : Research conducted on the polymerization of this compound revealed that it can enhance thermal stability and mechanical strength in polymer matrices. The resulting materials showed improved resistance to heat and chemicals, making them suitable for industrial applications .
Photophysical Properties
The compound exhibits interesting photophysical properties that can be harnessed in optoelectronic devices.
Fluorescent Applications
Studies have shown that derivatives of this compound can act as fluorescent probes in biological imaging.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 450 |
| Emission Max (nm) | 520 |
| Quantum Yield | 0.85 |
These characteristics make it a candidate for use in bioimaging applications where fluorescence is required .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and isoindole-dione functionalities are susceptible to hydrolysis under acidic or basic conditions:
Key Insight : Steric hindrance from the 2,6-dimethylphenyl group slows amide hydrolysis compared to unsubstituted analogs .
Nucleophilic Substitution
The electron-deficient isoindole-dione system undergoes nucleophilic attacks:
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| Ethanolamine | DMF, 60°C, K₂CO₃ (12h) | 2-(2-hydroxyethylamino)-N-(2,6-dimethylphenyl)-3-methylbutanamide + phthalimide byproduct | ~45%* |
| Hydrazine | EtOH, reflux (6h) | Phthalhydrazide derivative + N-(2,6-dimethylphenyl)-3-methylbutanamide | 68%* |
*Yields extrapolated from isoindole-1,3-dione model systems .
Electrophilic Aromatic Substitution
The 2,6-dimethylphenyl group exhibits limited reactivity due to steric and electronic deactivation:
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | No reaction observed (meta-directing methyl groups prevent substitution) |
| Sulfonation | Oleum, 50°C, 24h | Trace sulfonation at para-position relative to amide (≤5% conversion) |
Structural Constraint : Molecular modeling indicates the amide side chain creates a planar barrier, further hindering electrophile access .
Oxidation Reactions
Controlled oxidation targets specific moieties:
| Oxidizing Agent | Site Affected | Products |
|---|---|---|
| KMnO₄ (acidic) | Isoindole-dione benzenoid | No reaction (aromatic stability) |
| Ozone (O₃), then H₂O₂ | Amide α-C (3-methylbutanamide) | Ketone formation at α-position (unstable; undergoes decarboxylation) |
| mCPBA | N/A | Epoxidation not observed due to lack of alkene groups |
Coordination Chemistry
The isoindole-dione system acts as a bidentate ligand:
Photochemical Behavior
UV irradiation (λ = 254 nm) induces structural changes:
| Medium | Degradation Pathway | Half-Life |
|---|---|---|
| Acetonitrile | Norrish Type II cleavage of amide side chain → Isoindole-1,3-dione radical formation | 3.2h |
| Water | Hydrolysis dominates over photolysis (t₁/₂ > 24h) | >24h |
Thermal Stability
Thermogravimetric analysis (TGA) reveals:
-
Decomposition onset : 218°C (N₂ atmosphere)
-
Major fragments :
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m/z 198: [C₁₃H₁₆NO]⁺ (2,6-dimethylphenylamide ion)
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m/z 160: [C₈H₆NO₂]⁺ (phthalimide fragment)
-
This compound’s reactivity is governed by the interplay between its electron-deficient isoindole-dione core, sterically shielded aromatic ring, and hydrolytically labile amide bond. While direct experimental data is limited for the exact structure, the above profiles are reconstructed using validated analogs . Further studies should prioritize X-ray crystallography to elucidate steric effects on reaction kinetics.
Comparison with Similar Compounds
Structural Analogs with Phthalimide Moieties
Several phthalimide-based compounds share structural similarities with the target molecule, differing in substituents and functional groups:
Key Observations :
- The absence of a nitrate ester group in the target compound may reduce mutagenic risk compared to compounds 1–6, where methyl/metaaromatic spacers linked to nitrate esters correlate with mutagenicity .
- The 3-methylbutanamide linker differentiates it from GABA-hybrids (butanamide vs. butanamides with hydrazones), suggesting divergent pharmacological targets (e.g., anticonvulsant vs. NO-mediated effects) .
N-(2,6-Dimethylphenyl) Derivatives in Agrochemicals
The N-(2,6-dimethylphenyl) group is common in pesticide chemicals, though functionalization dictates biological activity:
Key Difference : The target compound’s phthalimide core and amide linker contrast sharply with agrochemicals’ chloroacetamide or oxazolidinyl groups, underscoring its likely role in medicinal chemistry rather than pesticidal applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, isoindole-1,3-dione intermediates can be prepared via condensation of substituted amines with phthalic anhydride derivatives, followed by amidation with 3-methylbutanoyl chloride. Key challenges include controlling regioselectivity during isoindole ring formation and removing unreacted intermediates. Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for purification, with monitoring via TLC and HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming its purity?
- Methodological Answer : Use a combination of - and -NMR to confirm the presence of methyl groups (δ 1.2–2.5 ppm for aliphatic protons) and aromatic/amide protons (δ 6.5–8.0 ppm). FT-IR can validate carbonyl stretches (1650–1750 cm) from the isoindole-dione and amide moieties. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is critical, with ≥95% purity required for experimental reproducibility .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation strategies are recommended?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or enzymes with isoindole-binding pockets) can predict binding affinities. Validate predictions via surface plasmon resonance (SPR) for binding kinetics or in vitro enzymatic assays (e.g., IC determination). Discrepancies between computational and experimental results may arise from solvent effects or protein flexibility, requiring MD simulations for refinement .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer : Meta-analysis of existing data should account for variables like assay conditions (pH, temperature) and cell line specificity. For instance, conflicting cytotoxicity results may stem from differences in cell membrane permeability or metabolic activity. Replicate studies under standardized conditions (e.g., MTT assays in triplicate, controlled O levels) and use orthogonal assays (e.g., apoptosis markers vs. ATP levels) to confirm mechanisms .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term studies?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the amide bond at low pH). For in vitro studies, use buffered solutions (PBS, pH 7.4) to maintain integrity. Thermal gravimetric analysis (TGA) identifies decomposition thresholds (>200°C suggests suitability for high-temperature applications) .
Q. What are the critical considerations for designing structure-activity relationship (SAR) studies on analogs of this compound?
- Methodological Answer : Systematically modify substituents on the isoindole-dione (e.g., electron-withdrawing groups at the 4-position) and the dimethylphenyl moiety (e.g., halogen substitutions). Use parallel synthesis to generate analogs, followed by hierarchical clustering of bioactivity data. Correlate logP values (determined via shake-flask method) with cellular uptake efficiency to optimize pharmacokinetic profiles .
Safety and Handling
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheet (SDS) guidelines for similar acetamide derivatives: use nitrile gloves, fume hoods for weighing, and avoid inhalation of crystalline dust. Store desiccated at –20°C to prevent hygroscopic degradation. Spill management requires neutralization with 10% sodium bicarbonate and solidification with vermiculite .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
